Thiopropazate

Description

Properties

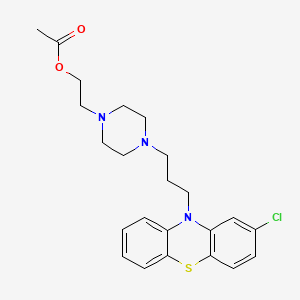

IUPAC Name |

2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28ClN3O2S/c1-18(28)29-16-15-26-13-11-25(12-14-26)9-4-10-27-20-5-2-3-6-22(20)30-23-8-7-19(24)17-21(23)27/h2-3,5-8,17H,4,9-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIUHRQHVWSUTGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

146-28-1 (di-hydrochloride) | |

| Record name | Thiopropazate [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6023654 | |

| Record name | Thiopropazate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

214-218 °C @ 0.1 MM HG | |

| Record name | THIOPROPAZATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3401 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN ETHER | |

| Record name | THIOPROPAZATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3401 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

84-06-0 | |

| Record name | Thiopropazate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiopropazate [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiopropazate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13557 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Thiopropazate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiopropazate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.376 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOPROPAZATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0JFY081Q2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | THIOPROPAZATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3401 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

MP: 167-169 °C /DIMALEATE/ | |

| Record name | THIOPROPAZATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3401 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Thiopropazate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiopropazate, a typical antipsychotic of the phenothiazine class, exerts its therapeutic effects primarily through its active metabolite, perphenazine. This technical guide delineates the mechanism of action of this compound, focusing on the pharmacodynamic profile of perphenazine. The core mechanism involves potent antagonism of dopamine D2 receptors, with additional interactions at various other neurotransmitter receptors, contributing to its efficacy and side-effect profile. This document provides a comprehensive overview of its receptor binding affinities, downstream signaling pathways, and the experimental methodologies used to elucidate these properties.

Introduction: this compound as a Prodrug

This compound is pharmacologically classified as a prodrug, meaning it is administered in an inactive or less active form and is subsequently metabolized in the body into its active therapeutic agent.[1] In the case of this compound, in vivo metabolic processes, likely hydrolysis of the acetate ester group, convert it to perphenazine, a potent antipsychotic. Therefore, a thorough understanding of the mechanism of action of this compound necessitates a detailed examination of the pharmacodynamics of perphenazine.

Core Mechanism of Action: Dopamine D2 Receptor Antagonism

The primary mechanism underlying the antipsychotic efficacy of this compound, through its active metabolite perphenazine, is the blockade of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[2] Overactivity in these dopaminergic pathways is strongly implicated in the positive symptoms of schizophrenia, such as hallucinations and delusions.[3] Perphenazine acts as a potent competitive antagonist at these receptors, thereby reducing dopaminergic neurotransmission and alleviating psychotic symptoms.[2]

Downstream Signaling Pathways of D2 Receptor Blockade

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to the Gi/o signaling pathway. Activation of D2 receptors by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking these receptors, perphenazine prevents this inhibitory effect, leading to a normalization of cAMP levels and downstream signaling cascades.

Multi-Receptor Binding Profile of Perphenazine

While D2 receptor antagonism is central to its action, perphenazine's clinical effects are also shaped by its interactions with a range of other neurotransmitter receptors. This multi-receptor binding profile contributes to both its therapeutic efficacy in treating various symptoms and its characteristic side effects.

Quantitative Binding Affinity Data

The affinity of perphenazine for various receptors is quantified by the inhibition constant (Ki), which is the concentration of the drug required to occupy 50% of the receptors in an in vitro assay. A lower Ki value indicates a higher binding affinity.

| Receptor Family | Receptor Subtype | Ki (nM) | Receptor Action |

| Dopamine | D1 | 29.9 | Antagonist |

| D2 | 0.14 - 0.765 | Antagonist[4][5] | |

| D3 | 0.13 - 0.43 | Antagonist[4][6] | |

| D4 | 17 | Antagonist | |

| Serotonin | 5-HT2A | 6 | Antagonist[4] |

| Histamine | H1 | 8 | Antagonist |

| Adrenergic | α1A | 10 | Antagonist |

| α2A | 810 | Antagonist | |

| α2B | 104.9 | Antagonist | |

| α2C | 85.2 | Antagonist | |

| Muscarinic | M1 | 2000 | Antagonist |

| M3 | 1848 | Antagonist |

Note: Ki values are compiled from multiple sources and may vary depending on the experimental conditions.[3][4][5][6]

Experimental Protocols

The quantitative data presented in this guide are primarily derived from in vitro radioligand binding assays. These assays are the gold standard for characterizing the interaction between a drug and its target receptor.

Competitive Radioligand Binding Assay

This assay determines the affinity of a test compound (perphenazine) by measuring its ability to displace a radiolabeled ligand with known high affinity for the target receptor.

4.1.1. Materials

-

Membrane Preparation: Homogenized tissue or cultured cells expressing the receptor of interest.

-

Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., ³H-spiperone for D2 receptors).

-

Test Compound: Perphenazine.

-

Assay Buffer: A buffer solution to maintain optimal pH and ionic strength.

-

Filtration Apparatus: A system to separate bound from unbound radioligand.

-

Scintillation Counter: An instrument to measure radioactivity.

4.1.2. Method

-

Incubation: The membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (perphenazine).

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to trap the membranes with the bound radioligand. Unbound radioligand passes through the filter.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The mechanism of action of this compound is attributable to its in vivo conversion to the active metabolite, perphenazine. Perphenazine is a potent antagonist at dopamine D2 receptors, which is the primary driver of its antipsychotic effects. Its broader interaction with other neurotransmitter receptors, including serotonin, histamine, and adrenergic receptors, further defines its therapeutic profile and contributes to its side effects. The quantitative understanding of these interactions, derived from robust experimental methodologies such as radioligand binding assays, is crucial for the rational use of this medication and for the development of novel antipsychotic agents with improved efficacy and tolerability.

References

- 1. Visualizing classification of drugs used in psychotic disorders: A ‘subway map’ representing mechanisms, established classes and informal categories - PMC [pmc.ncbi.nlm.nih.gov]

- 2. perphenazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. What is the mechanism of Perphenazine? [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Perphenazine in Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Perphenazine - Wikipedia [en.wikipedia.org]

Thiopropazate Preliminary Studies: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of preliminary studies on Thiopropazate, a typical antipsychotic of the phenothiazine class. This document details its core pharmacological and toxicological properties, experimental protocols for its study, and the underlying signaling pathways of its mechanism of action. This compound is recognized as a prodrug that is metabolized to perphenazine, a potent dopamine D2 receptor antagonist.[1]

Core Pharmacological & Physicochemical Properties

This compound, chemically designated as 2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl acetate, is a phenothiazine derivative.[2] Its primary therapeutic action is attributed to its role as a dopamine antagonist.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound [2]

| Property | Value |

| Molecular Formula | C₂₃H₂₈ClN₃O₂S |

| Molecular Weight | 446.0 g/mol |

| CAS Number | 84-06-0 |

| Appearance | Irregular platy fragments (dihydrochloride) |

| XLogP3 | 4.8 |

Pharmacodynamics: Receptor Binding Affinity

As a prodrug, this compound is converted in the body to its active metabolite, perphenazine.[1] The antipsychotic effects are primarily mediated by the blockade of dopamine D2 receptors by perphenazine.[3] Due to the limited availability of direct binding data for this compound, the receptor binding affinities of perphenazine are presented as a proxy for its in vivo activity.

Table 2: Receptor Binding Affinities (Ki) of Perphenazine [4]

| Receptor | Ki (nM) |

| Dopamine D2 | 0.56 |

| Dopamine D3 | 0.43 |

| Serotonin 5-HT2A | 6 |

A lower Ki value indicates a stronger binding affinity.[5]

Pharmacokinetics & Toxicology

The pharmacokinetic profile of this compound is largely influenced by its conversion to perphenazine.

Pharmacokinetics of the Active Metabolite, Perphenazine

Understanding the pharmacokinetics of perphenazine is crucial for interpreting the therapeutic and adverse effects of this compound.

Table 3: Pharmacokinetic Parameters of Perphenazine in Humans [1][6][7]

| Parameter | Value |

| Bioavailability (Oral) | ~40%[1] |

| Time to Peak Plasma Concentration (Tmax) | 1 - 3 hours[6] |

| Elimination Half-life (t½) | 9 - 12 hours[7] |

| Metabolism | Extensively hepatic, primarily via CYP2D6[6] |

| Excretion | Primarily renal[8] |

Toxicology

Toxicological data provides essential information on the safety profile of a compound. The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance.[9]

Table 4: Acute Toxicity of this compound (as Dihydrochloride) [2]

| Species | Route of Administration | LD50 |

| Human (reported) | Oral | 50-500 mg/kg (probable lethal dose) |

Experimental Protocols

This section details the methodologies for key experiments relevant to the preclinical evaluation of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from 2-chlorophenothiazine.

Experimental Workflow: Synthesis of this compound

Protocol:

-

Alkylation of 2-Chlorophenothiazine: 2-chlorophenothiazine is reacted with 1,3-dichloropropane in the presence of sodium amide in toluene to yield 2-chloro-10-(3-chloropropyl)phenothiazine.[10][11]

-

Formation of Piperazine Intermediate: The product from step 1 is then reacted with piperazine to form N-(3-(2-chlorophenothiazin-10-yl)propyl)piperazine.

-

Final Acetylation: The intermediate from step 2 undergoes a final reaction with 2-bromoethanol acetate to produce this compound.

Dopamine D2 Receptor Binding Assay (Competitive Inhibition)

This assay is fundamental for determining the binding affinity (Ki) of a test compound to the dopamine D2 receptor.[8][12]

Experimental Workflow: Dopamine D2 Receptor Binding Assay

Protocol:

-

Membrane Preparation: Homogenize tissues or cells expressing dopamine D2 receptors (e.g., rat striatum or transfected cell lines) in an appropriate buffer and prepare a membrane fraction by centrifugation.[8]

-

Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled D2 receptor ligand (e.g., [3H]spiperone) and a range of concentrations of the test compound (this compound).[12] Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled D2 antagonist).

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.[13]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[12]

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value (the concentration that inhibits 50% of specific binding).[12] The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Animal Model of Psychosis (NMDA Receptor Antagonist-Induced Hyperactivity)

This in vivo model is used to assess the antipsychotic potential of a test compound by measuring its ability to reverse the hyperlocomotor activity induced by an NMDA receptor antagonist like phencyclidine (PCP) or ketamine.[4][14]

Experimental Workflow: NMDA Antagonist-Induced Hyperactivity Model

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Investigation of cooperativity in the binding of ligands to the D(2) dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. neurology.org [neurology.org]

- 4. An Overview of Animal Models Related to Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of D1/D2 dopamin receptors antagonist perphenazine in morphine analgesia and tolerance in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 7. bmglabtech.com [bmglabtech.com]

- 8. benchchem.com [benchchem.com]

- 9. catalog.labcorp.com [catalog.labcorp.com]

- 10. Page loading... [guidechem.com]

- 11. CN101417986A - Method for preparing 2-chlorophenothiazine - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

Thiopropazate's Antagonism of Dopamine Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the pharmacological properties of thiopropazate, a typical phenothiazine antipsychotic, with a primary focus on its antagonistic activity at dopamine receptors. This compound functions as a prodrug, being metabolized to the active compound perphenazine, which exerts its therapeutic effects primarily through the blockade of D2-like dopamine receptors.[1][2] This document details the quantitative binding affinities and functional potencies of its active metabolite, outlines the experimental protocols for their determination, and visually represents the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: Dopamine Receptor Antagonism

This compound, through its active metabolite perphenazine, functions as a competitive antagonist at dopamine receptors.[1][3] This means it binds to the same site as the endogenous neurotransmitter, dopamine, but does not activate the receptor. By occupying these receptors, it blocks dopamine's effects, which is particularly relevant in the mesolimbic pathway where excessive dopaminergic activity is associated with the positive symptoms of schizophrenia.[4] The primary therapeutic target for antipsychotic efficacy is the D2 dopamine receptor.[4][5]

Dopamine receptors are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[6] D1-like receptors are coupled to Gs proteins and stimulate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP).[7] Conversely, D2-like receptors are coupled to Gi/o proteins and inhibit adenylyl cyclase, resulting in decreased cAMP levels.[7][8] Perphenazine demonstrates a preference for D2-like receptors.[9]

Quantitative Pharmacological Data

Due to its nature as a prodrug, the most relevant quantitative data for understanding the in vivo activity of this compound comes from studies on its active metabolite, perphenazine. The following table summarizes the binding affinities (Ki) of perphenazine for various dopamine and serotonin receptors. A lower Ki value indicates a higher binding affinity.[5]

| Compound | Receptor Subtype | Assay Type | Ki (nM) | Source |

| Perphenazine | Dopamine D2 | Radioligand Binding | 0.56 | [10] |

| Perphenazine | Dopamine D3 | Radioligand Binding | 0.43 | [10] |

| Perphenazine | Serotonin 5-HT2A | Radioligand Binding | 6 | [10] |

Note: Data for this compound is limited; perphenazine is its active metabolite.

Signaling Pathways and Antagonistic Action

The antagonism of D1-like and D2-like dopamine receptors by this compound (via perphenazine) disrupts their respective signaling cascades. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and the point of inhibition.

D1-Like Receptor Signaling Pathway

D2-Like Receptor Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of compounds like this compound with dopamine receptors.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

Cell membranes expressing the dopamine receptor of interest (e.g., D2).

-

Radioligand (e.g., [³H]-Spiperone).[11]

-

Test compound (this compound/Perphenazine).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Non-specific binding control (e.g., 10 µM Haloperidol).[11]

-

Glass fiber filters (pre-soaked in 0.3% polyethyleneimine).

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter and fluid.

Procedure:

-

Compound Dilution: Prepare serial dilutions of the test compound in assay buffer.

-

Assay Plate Preparation: In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[12]

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[12][13]

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[13]

-

Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percent specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

Functional Antagonism Assay (cAMP Measurement)

This assay measures the functional potency (IC50) of an antagonist by its ability to reverse the agonist-induced change in intracellular cAMP levels.

Materials:

-

Cells stably expressing the dopamine receptor of interest (e.g., CHO-K1 cells with D1 or D2 receptors).[15]

-

Dopamine receptor agonist (e.g., Dopamine).[15]

-

Test compound (this compound/Perphenazine).

-

Forskolin (for D2 receptor assays).[16]

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[16]

-

cAMP detection kit (e.g., TR-FRET, HTRF, or ELISA-based).[15][17]

-

Cell culture medium and buffers.

-

Microplate reader compatible with the detection kit.

Procedure (for D2 Receptor Antagonism):

-

Cell Plating: Seed the D2 receptor-expressing cells in a microplate and allow them to adhere.[16]

-

Antagonist Pre-incubation: Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor. Add serial dilutions of the test compound and pre-incubate for 15-30 minutes.[16]

-

Agonist and Forskolin Stimulation: Add a fixed concentration of a D2 agonist (e.g., at its EC80) to inhibit adenylyl cyclase. Concurrently or subsequently, add forskolin to all wells to stimulate a measurable production of cAMP. The agonist's effect will be observed as an inhibition of this forskolin-stimulated production.[16]

-

Incubation: Incubate for a specified time to allow for changes in cAMP levels.

-

cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.[17]

-

Data Analysis: Plot the measured cAMP levels against the log concentration of the antagonist. The data will show that as the antagonist concentration increases, it reverses the agonist-induced inhibition of cAMP production. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the antagonist that reverses 50% of the agonist's effect.[16]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a competitive radioligand binding assay.

Conclusion

This compound, acting through its active metabolite perphenazine, is a potent antagonist of dopamine receptors, with a preference for the D2-like receptor family. Its therapeutic efficacy in treating psychosis is primarily attributed to the blockade of D2 receptors in the mesolimbic pathway. The quantitative characterization of its binding affinity and functional potency relies on established in vitro pharmacological assays such as radioligand binding and cAMP functional assays. This guide provides the foundational knowledge and detailed protocols necessary for researchers and drug development professionals to investigate the dopaminergic antagonism of this compound and similar compounds.

References

- 1. Perphenazine: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]

- 2. Role of D₁/D₂ dopamin receptors antagonist perphenazine in morphine analgesia and tolerance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Perphenazine Fendizoate? [synapse.patsnap.com]

- 4. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. resources.tocris.com [resources.tocris.com]

- 7. Frontiers | Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia [frontiersin.org]

- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 9. Functional potencies of dopamine agonists and antagonists at human dopamine D₂ and D₃ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. benchchem.com [benchchem.com]

- 14. cdn-links.lww.com [cdn-links.lww.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Thiopropazate: A Technical Guide on its Phenothiazine Class Characteristics

For Researchers, Scientists, and Drug Development Professionals

Published: December 14, 2025

Abstract

This technical guide provides an in-depth analysis of thiopropazate, a typical antipsychotic belonging to the phenothiazine class of drugs. While its clinical use has largely been superseded by newer atypical antipsychotics, a review of its core pharmacological and chemical characteristics remains pertinent for researchers in neuropsychopharmacology and drug development. This document collates available data on its mechanism of action, chemical synthesis, and relevant experimental methodologies. It addresses the significant role of dopamine D2 receptor antagonism, a hallmark of the phenothiazine class, and presents representative experimental protocols for the characterization of such compounds. Due to the limited availability of recent research on this compound, this guide also highlights data gaps, particularly in quantitative pharmacokinetics and clinical efficacy, while providing context with class-representative data.

Introduction

This compound is a first-generation, or "typical," antipsychotic drug and a derivative of phenothiazine with a piperazine side chain.[1] Historically, it was utilized in the management of psychosis, notably in schizophrenia, and for its antiemetic properties.[1] Like other drugs in its class, its therapeutic effects are primarily attributed to its potent antagonism of dopamine D2 receptors in the central nervous system.[2] This guide serves as a technical resource, summarizing the key chemical and pharmacological attributes of this compound as a representative phenothiazine.

Chemical and Physical Properties

This compound is chemically designated as 2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl acetate.[3] Its structure is characterized by a tricyclic phenothiazine core, which is essential for its antipsychotic activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₃H₂₈ClN₃O₂S | [4] |

| Molecular Weight | 446.01 g/mol | [3] |

| CAS Number | 84-06-0 | [5] |

| IUPAC Name | 2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl acetate | [5] |

| Boiling Point | 214-218 °C at 0.1 mmHg | [6] |

| pKa | 7.3 | [6] |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step alkylation process. The general workflow involves the initial formation of a piperazine intermediate followed by an esterification step.[3][5]

References

- 1. benchchem.com [benchchem.com]

- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 3. benchchem.com [benchchem.com]

- 4. Radioligand binding and autoradiographic analysis of dopamine receptors in the human heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. hcplive.com [hcplive.com]

Thiopropazate: A Technical Guide to its Historical Development and Clinical Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiopropazate is a typical antipsychotic medication belonging to the phenothiazine class of drugs. First synthesized in the mid-20th century, it represents an important milestone in the pharmacological treatment of psychosis. Structurally, it is a piperazinyl phenothiazine and functions as a prodrug, being metabolized in the body to its active form, perphenazine.[1] This guide provides a comprehensive overview of the historical development, pharmacological profile, and clinical use of this compound, with a focus on quantitative data and detailed experimental methodologies.

Historical Development and Synthesis

This compound was developed during a period of intense research into phenothiazine derivatives for their antipsychotic properties. The core structure of phenothiazines was systematically modified to enhance therapeutic efficacy and alter side-effect profiles.

Chemical Synthesis

The synthesis of this compound is a two-step process involving the alkylation of a phenothiazine intermediate.

Step 1: Formation of the Piperazine Intermediate

The initial step involves a nucleophilic substitution reaction between 2-Chloro-10-(γ-chloropropyl)phenothiazine and piperazine. This reaction is typically carried out in butanone under reflux for approximately 8 hours, yielding 2-chloro-10-(γ-piperazinopropyl)phenothiazine.[1]

Step 2: Esterification

The intermediate from the first step then undergoes esterification. It is reacted with β-bromoethyl acetate in toluene, under reflux, for about 16 hours. This is followed by an acid-base extraction and recrystallization to yield this compound.[1]

Pharmacology

As this compound is a prodrug, its pharmacological activity is primarily attributable to its active metabolite, perphenazine.

Mechanism of Action

Perphenazine, in common with other typical antipsychotics, exerts its primary therapeutic effect through the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[2] This blockade is believed to be responsible for the reduction of positive symptoms of psychosis, such as hallucinations and delusions. Additionally, perphenazine interacts with a variety of other neurotransmitter receptors, which contributes to its broader pharmacological profile and side effects. These include serotonergic (5-HT), histaminergic (H1), alpha-adrenergic (α1), and muscarinic (M1) receptors.[3]

Pharmacodynamics: Receptor Binding Profile

The affinity of perphenazine for various neurotransmitter receptors has been quantified using in vitro binding assays. The inhibition constant (Ki) is a measure of the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

| Receptor | Ki (nM) |

| Dopamine D2 | 0.56 - 0.765[3] |

| Dopamine D3 | 0.13 - 0.43[3] |

| Dopamine D4 | 28.5[3] |

| Serotonin 5-HT1A | 421[1][3] |

| Serotonin 5-HT2A | 5.6[1][3] |

| Serotonin 5-HT2C | 132[1] |

| Serotonin 5-HT6 | 17[1][3] |

| Serotonin 5-HT7 | 23[3] |

| Histamine H1 | 8[3] |

| Histamine H2 | 132[3] |

| Alpha-1A Adrenergic | 10[3] |

| Muscarinic M1 | 1698[4] |

Table 1: Receptor Binding Affinities (Ki) of Perphenazine.

Pharmacokinetics

The pharmacokinetic properties of perphenazine, the active metabolite of this compound, are summarized below.

| Parameter | Value |

| Oral Bioavailability | ~40%[1] |

| Time to Peak Plasma Concentration (Tmax) | 1 - 3 hours[2][5] |

| Elimination Half-life (t½) | 8 - 20 hours[1][2][5][6] |

| Metabolism | Extensively hepatic, primarily via CYP2D6[2][5][7] |

| Excretion | Primarily via urine (~70%) and feces (~5%) as metabolites[2] |

Table 2: Pharmacokinetic Parameters of Perphenazine.

Clinical Use and Efficacy

This compound was historically used for the management of psychosis, particularly in patients with schizophrenia. It was also investigated for other conditions involving abnormal movements.

Schizophrenia

In clinical practice, dosages for the active metabolite, perphenazine, were individualized. For moderately disturbed, non-hospitalized patients with schizophrenia, initial doses were typically in the range of 4 to 8 mg three times a day, which could be reduced to a minimum effective dose.[5][8] For hospitalized patients, doses could be higher, ranging from 8 to 16 mg two to four times daily, with a maximum recommended daily dose of 64 mg.[5][8]

Persistent Dyskinesia

A notable clinical trial investigated the efficacy of this compound in patients with persistent dyskinesia, a condition often associated with long-term phenothiazine use.

| Study Design | Patient Population | Treatment | Outcome |

| Double-blind, placebo-controlled | 23 patients with functional psychosis and persistent dyskinesia | 3 weeks of this compound vs. 3 weeks of placebo | 78% of patients on this compound showed a reduction in abnormal movements, compared to 22% on placebo.[9] |

Table 3: Clinical Trial of this compound in Persistent Dyskinesia.

Adverse Effects

The side-effect profile of this compound is consistent with that of other typical phenothiazine antipsychotics and is largely due to its multi-receptor binding profile.

| Side Effect Class | Specific Symptoms | Associated Receptor(s) |

| Extrapyramidal Symptoms (EPS) | Parkinsonism, akathisia, dystonia | Dopamine D2 blockade |

| Sedation | Drowsiness | Histamine H1 antagonism |

| Anticholinergic Effects | Dry mouth, blurred vision, constipation | Muscarinic M1 antagonism |

| Cardiovascular Effects | Orthostatic hypotension | Alpha-1 adrenergic blockade |

Table 4: Common Adverse Effects of this compound/Perphenazine.

In the study on persistent dyskinesia, side effects were generally mild and were noted in 8 of the 23 patients. These included Parkinsonism in six patients and drowsiness in four.[9]

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity (General Protocol)

This protocol outlines the general steps for a competitive radioligand binding assay to determine the Ki of a test compound like perphenazine.

1. Membrane Preparation:

-

Homogenize tissue or cultured cells expressing the target receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) at 4°C to pellet the cell membranes.

-

Wash the pellet by resuspending in fresh buffer and re-centrifuging.

-

Resuspend the final pellet in an assay binding buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).[10]

2. Binding Assay:

-

In a 96-well plate, incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [³H]-spiperone for D2 receptors) and a range of concentrations of the unlabeled test compound.

-

Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known competing drug).

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[10]

3. Separation and Counting:

-

Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters. The membranes with bound radioligand are trapped on the filter.

-

Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.[11]

4. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the test compound concentration to generate a competition curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[10]

Preclinical Animal Model: Amphetamine-Induced Stereotypy

This in vivo model is used to assess the potential antipsychotic activity of a compound by its ability to block the effects of a dopamine agonist like amphetamine.

1. Animal Subjects:

-

Typically, male Wistar or Sprague-Dawley rats are used. They are housed under standard laboratory conditions with free access to food and water.[12]

2. Procedure:

-

Animals are divided into groups: a control group (vehicle), a positive control group (a known antipsychotic like haloperidol), and one or more test groups (receiving different doses of the test compound, e.g., this compound).

-

The test compound or vehicle is administered (e.g., intraperitoneally) at a set time before the challenge.

-

After the pretreatment period, animals are challenged with an injection of d-amphetamine (e.g., 5 mg/kg, s.c.).

-

Immediately after the amphetamine injection, animals are placed in individual observation cages.[12]

3. Behavioral Scoring:

-

Stereotyped behaviors (e.g., sniffing, licking, gnawing, head-weaving) are observed and scored by a trained observer who is blind to the treatment conditions.

-

Scoring is typically done at regular intervals (e.g., every 10 minutes for 1-2 hours) using a standardized rating scale.

4. Data Analysis:

-

The scores for each animal are summed or averaged over the observation period.

-

The data are analyzed statistically (e.g., using ANOVA) to determine if the test compound significantly reduces the amphetamine-induced stereotypy compared to the vehicle control group. The potency of the test compound can be compared to the positive control.[12]

Conclusion

This compound, acting through its active metabolite perphenazine, is a historically significant phenothiazine antipsychotic. Its development and study have contributed to the understanding of the role of dopamine D2 receptor antagonism in the treatment of psychosis. While it has been largely superseded by newer atypical antipsychotics with more favorable side-effect profiles, a technical understanding of its synthesis, pharmacology, and clinical application remains valuable for researchers in the field of neuropsychopharmacology and drug development.

References

- 1. Perphenazine - Wikipedia [en.wikipedia.org]

- 2. mims.com [mims.com]

- 3. Perphenazine | CaMK | Histamine Receptor | TargetMol [targetmol.com]

- 4. psychopharmacopeia.com [psychopharmacopeia.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Clinical pharmacokinetic studies of perphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Population Pharmacokinetics of Perphenazine in Schizophrenia Patients from CATIE: Impact of Race and Smoking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Perphenazine in Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Hydrochloride in Persistent Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Preclinical Screening of Antipsychotic Agents | PPTX [slideshare.net]

Thiopropazate: A Technical Guide to its Pharmacodynamics and Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiopropazate is a typical antipsychotic of the phenothiazine class, historically used in the management of psychosis. A critical aspect of its pharmacology is that it functions as a prodrug, being metabolized in the body to its active form, perphenazine.[1] Therefore, a comprehensive understanding of this compound's pharmacodynamics and pharmacokinetics is intrinsically linked to the properties of perphenazine. This technical guide provides an in-depth analysis of the receptor binding profile, signaling pathways, and pharmacokinetic parameters of this compound and its active metabolite, perphenazine.

Pharmacodynamics

The therapeutic effects of this compound are mediated by the potent dopamine D2 receptor antagonism of its active metabolite, perphenazine.[2] Like other typical antipsychotics, its primary mechanism of action involves blocking D2 receptors in the mesolimbic pathway of the brain, which is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions. However, its clinical profile is also influenced by its interactions with a range of other neurotransmitter receptors.

Quantitative Receptor Binding Data

The affinity of perphenazine for various neurotransmitter receptors has been quantified using in vitro radioligand binding assays. The inhibition constant (Ki) is a measure of the drug's binding affinity, with lower values indicating a higher affinity.

| Receptor Family | Receptor Subtype | Ki (nM) | Receptor Action |

| Dopamine | D2 | ~0.8 - 2.0 | Antagonist |

| Serotonin | 5-HT2A | ~5 | Antagonist |

| Adrenergic | α1 | ~2 | Antagonist |

| Histamine | H1 | ~2 | Antagonist |

| Muscarinic | M1 | ~50 | Antagonist |

Note: The Ki values are approximate and can vary depending on the experimental conditions. Data is primarily for perphenazine, the active metabolite of this compound.

Signaling Pathways

The antagonism of the dopamine D2 receptor by perphenazine initiates a cascade of intracellular signaling events. The D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G protein, Gαi.

Canonical Gαi-Coupled Pathway:

Upon activation by dopamine, the D2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Perphenazine, by blocking this receptor, prevents this inhibition, thereby modulating downstream signaling pathways regulated by cAMP and Protein Kinase A (PKA).

β-Arrestin-Mediated Signaling and the Akt/GSK-3 Pathway:

Beyond the canonical G-protein pathway, D2 receptor signaling also involves β-arrestin.[3][4] Antipsychotics, including those of the phenothiazine class, have been shown to modulate the Akt/GSK-3 (Glycogen Synthase Kinase-3) signaling cascade.[5][6][7][8] Dopamine-induced activation of the D2 receptor can lead to the formation of a complex involving β-arrestin 2, protein phosphatase 2A (PP2A), and Akt, resulting in the dephosphorylation and inactivation of Akt.[9] This, in turn, leads to the activation of GSK-3. Perphenazine, by blocking the D2 receptor, can prevent this cascade, leading to increased Akt activity and inhibition of GSK-3.[6]

Pharmacokinetics

As a prodrug, this compound is pharmacologically inactive until it is metabolized to perphenazine. Therefore, the pharmacokinetic profile of perphenazine is of primary importance.

Quantitative Pharmacokinetic Data for Perphenazine

| Parameter | Value | Unit |

| Bioavailability (Oral) | ~40 | % |

| Time to Peak Plasma Concentration (Tmax) | 1 - 3 | hours |

| Elimination Half-life | 8 - 20 | hours |

| Volume of Distribution | 10 - 34 | L/kg |

| Systemic Clearance | ~100 | L/h |

Data is for perphenazine following oral administration.[1][10][11][12][13][14]

Absorption, Distribution, Metabolism, and Excretion

-

Absorption: Following oral administration, this compound is absorbed and rapidly metabolized to perphenazine. Perphenazine itself is well-absorbed, with peak plasma concentrations reached within 1 to 3 hours.[12]

-

Distribution: Perphenazine is highly protein-bound and has a large volume of distribution, indicating extensive tissue uptake.[11][15] It readily crosses the blood-brain barrier to exert its effects on the central nervous system.

-

Metabolism: Perphenazine undergoes extensive first-pass metabolism in the liver, which contributes to its relatively low oral bioavailability of approximately 40%.[14][16] The primary enzyme responsible for its metabolism is cytochrome P450 2D6 (CYP2D6).[12] Major metabolic pathways include sulfoxidation, hydroxylation, dealkylation, and glucuronidation.[12] A key active metabolite is 7-hydroxyperphenazine.

-

Excretion: The metabolites of perphenazine are primarily excreted in the urine.[14]

Experimental Protocols

A variety of experimental techniques are employed to characterize the pharmacodynamics and pharmacokinetics of compounds like this compound and perphenazine.

Radioligand Binding Assay

This in vitro technique is used to determine the binding affinity of a drug for a specific receptor.

-

Objective: To determine the Ki of perphenazine for the dopamine D2 receptor.

-

Materials:

-

Cell membranes expressing the human dopamine D2 receptor.

-

Radioligand (e.g., [³H]-spiperone or [¹¹C]-raclopride).

-

Unlabeled perphenazine.

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation counter.

-

-

Method:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled perphenazine.

-

Allow the binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Measure the radioactivity of the filters using a scintillation counter.

-

The concentration of perphenazine that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

-

In Vivo Microdialysis

This in vivo technique allows for the measurement of neurotransmitter levels in specific brain regions of freely moving animals.

-

Objective: To measure the effect of this compound/perphenazine on dopamine levels in the striatum.

-

Materials:

-

Laboratory animals (e.g., rats).

-

Microdialysis probe.

-

Perfusion pump.

-

Artificial cerebrospinal fluid (aCSF).

-

Fraction collector.

-

HPLC with electrochemical detection or LC-MS/MS.

-

-

Method:

-

Surgically implant a microdialysis probe into the striatum of the animal.

-

Perfuse the probe with aCSF at a slow, constant flow rate.

-

Collect dialysate samples at regular intervals.

-

Administer this compound or perphenazine.

-

Continue to collect dialysate samples.

-

Analyze the dopamine concentration in the dialysate samples using HPLC-ECD or LC-MS/MS.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Plasma Quantification

This highly sensitive and specific analytical method is used to quantify drug concentrations in biological fluids.

-

Objective: To determine the plasma concentration of perphenazine and its metabolites over time.

-

Materials:

-

Plasma samples from subjects administered this compound.

-

Internal standard (e.g., a deuterated analog of perphenazine).

-

LC-MS/MS system.

-

Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) materials.

-

-

Method:

-

Extract perphenazine and its metabolites from the plasma samples using SPE or LLE.

-

Inject the extracted sample into the LC-MS/MS system.

-

Separate the analytes using liquid chromatography.

-

Detect and quantify the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

Construct a calibration curve to determine the concentration of perphenazine in the plasma samples.

-

Experimental Workflow Visualization

Conclusion

This compound, through its active metabolite perphenazine, exerts its antipsychotic effects primarily via potent dopamine D2 receptor antagonism. Its pharmacodynamic profile is further characterized by interactions with several other neurotransmitter systems, contributing to its overall therapeutic and side-effect profile. The pharmacokinetic properties of perphenazine, including its moderate oral bioavailability and extensive hepatic metabolism, are crucial considerations in the clinical application of this compound. The experimental methodologies outlined in this guide provide a framework for the continued investigation and understanding of this and other centrally acting therapeutic agents.

References

- 1. Perphenazine - Wikipedia [en.wikipedia.org]

- 2. Perphenazine: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]

- 3. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Roles of the Akt/GSK-3 and Wnt signaling pathways in schizophrenia and antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Beyond cAMP: The Regulation of Akt and GSK3 by Dopamine Receptors [frontiersin.org]

- 7. Akt/GSK3 signaling in the action of psychotropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | AKT/GSK3 signaling pathway and schizophrenia [frontiersin.org]

- 9. jneurosci.org [jneurosci.org]

- 10. Clinical pharmacokinetic studies of perphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Population Pharmacokinetics of Perphenazine in Schizophrenia Patients from CATIE: Impact of Race and Smoking - PMC [pmc.ncbi.nlm.nih.gov]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. Clinical pharmacokinetic studies of perphenazine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Perphenazine for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. tandfonline.com [tandfonline.com]

Thiopropazate: A Technical Guide to its Solubility and Stability Profiles

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core solubility and stability characteristics of thiopropazate. The information presented is curated for professionals in research, and drug development, offering critical data and methodologies to support formulation, analytical method development, and stability assessment of this phenothiazine antipsychotic.

Physicochemical Properties of this compound

This compound, with the chemical formula C₂₃H₂₈ClN₃O₂S and a molecular weight of 446.0 g/mol , is a phenothiazine derivative. It functions as a dopamine D2 receptor antagonist and is a prodrug to perphenazine.[1][2] Understanding its fundamental physicochemical properties is essential for predicting its behavior in various pharmaceutical contexts.

| Property | Value | Source |

| Molecular Formula | C₂₃H₂₈ClN₃O₂S | [1][2] |

| Molecular Weight | 446.0 g/mol | [2] |

| pKa | 7.3 | [2] |

| Melting Point | 167-169 °C (dimaleate salt) | [2] |

| Boiling Point | 214-218 °C at 0.1 mmHg | [2] |

| LogP (XLogP3) | 4.8 | [2] |

Solubility Profile

Quantitative solubility data for this compound is not extensively reported in publicly available literature. However, by examining data from structurally similar phenothiazine derivatives, such as chlorpromazine and thioridazine, a reasonable estimation of this compound's solubility characteristics can be inferred. The presence of the 2-chloro-10H-phenothiazine core and a piperazine side chain in these molecules provides a basis for comparison.[3][4]

It is important to note that phenothiazine derivatives can exhibit complex solution behavior, including the formation of sub-micellar aggregates, which can influence solubility measurements.[5]

Aqueous Solubility

The aqueous solubility of phenothiazines is highly pH-dependent.[5] As basic compounds, their solubility increases in acidic conditions due to the formation of more soluble protonated species.

Table 2.1: Estimated Aqueous Solubility of Related Phenothiazines

| Compound | Intrinsic Solubility (S₀) at 25°C | pH-Dependent Solubility Profile |

| Chlorpromazine HCl | 0.5 µg/mL | Increased solubility at lower pH |

| Triflupromazine HCl | 1.1 µg/mL | Increased solubility at lower pH |

| Trifluoperazine 2HCl | 2.7 µg/mL | Increased solubility at lower pH |

Data from a study on six phenothiazine derivatives, which provides a strong indication of the expected solubility range for this compound.[5]

Organic Solvent Solubility

The solubility of this compound in organic solvents is crucial for various stages of drug development, including synthesis, purification, and formulation. The following table summarizes the solubility of related phenothiazine hydrochlorides in common organic solvents.

Table 2.2: Solubility of Related Phenothiazine Hydrochlorides in Organic Solvents

| Solvent | Chlorpromazine HCl | Thioridazine HCl |

| Ethanol | ~30 mg/mL, 660 mg/mL | ~10 mg/mL, Soluble |

| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL, 71 mg/mL | ~25 mg/mL, 81 mg/mL |

| Dimethylformamide (DMF) | ~30 mg/mL | ~25 mg/mL |

| Methanol | Soluble | Soluble |

| Chloroform | Soluble | Soluble |

| Ether | Insoluble | Insoluble |

Note: The different reported values may be due to variations in experimental conditions.[3]

Experimental Protocols for Solubility Determination

A standardized and reproducible protocol is critical for obtaining reliable solubility data. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[6][7][8][9]

Shake-Flask Method for Aqueous and Organic Solubility

This protocol is adapted for the determination of this compound solubility.

Objective: To determine the equilibrium solubility of this compound in a specified solvent at a controlled temperature.

Materials:

-

This compound (or its salt form)

-

Selected solvents (e.g., purified water, phosphate buffer pH 7.4, ethanol, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to vials containing a known volume of the selected solvent. The excess solid should be visible.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).[6]

-

Phase Separation: After equilibration, allow the vials to stand at the same temperature to let the undissolved solid settle. Centrifugation can be used to facilitate separation.[3]

-

Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the sample through a syringe filter to remove any remaining solid particles.

-

Quantification: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of a validated analytical method (HPLC or UV-Vis spectrophotometry). Analyze the concentration of this compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the result in mg/mL or mol/L.

Caption: Workflow for the Shake-Flask Solubility Assay.

Stability Profile

This compound dihydrochloride is known to be sensitive to light and unstable in heat.[2] A comprehensive understanding of its stability under various stress conditions is essential for ensuring the safety and efficacy of the final drug product. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.[10][11][12]

Forced Degradation Studies

Forced degradation studies expose the drug substance to conditions more severe than accelerated stability testing to predict its degradation pathways.[12][13]

Table 4.1: Recommended Conditions for Forced Degradation Studies of this compound

| Stress Condition | Proposed Method |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours |

| Thermal Degradation | Solid drug substance at 105°C for 48 hours |

| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. |

These conditions are based on general guidelines and may need to be optimized for this compound to achieve a target degradation of 5-20%.[14]

Experimental Protocol for a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[15] The following protocol outlines the development of a reverse-phase HPLC (RP-HPLC) method for this compound, adapted from methodologies for similar phenothiazine compounds.[16]

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of this compound in the presence of its degradation products.

Materials and Instrumentation:

-

HPLC system with a UV or photodiode array (PDA) detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

-

This compound reference standard

-

Forced degradation samples of this compound

-

HPLC-grade solvents (e.g., acetonitrile, methanol)

-

Buffers (e.g., phosphate, acetate)

-

Acids and bases for mobile phase pH adjustment

Procedure:

-

Method Development and Optimization:

-

Mobile Phase Selection: Start with a mobile phase of acetonitrile and a phosphate buffer (pH 6.1) in an isocratic elution mode.[16] Adjust the ratio and pH to achieve optimal separation of the parent drug from its degradation products.

-

Wavelength Selection: Use a PDA detector to scan the UV spectra of this compound and its degradation products to select a wavelength that provides a good response for all components, or use a specific wavelength for the parent drug (e.g., 239 nm as a starting point based on related compounds).[16]

-

Flow Rate and Column Temperature: Optimize the flow rate (e.g., 1.0 mL/min) and column temperature to improve peak shape and resolution.

-

-

Forced Degradation Sample Analysis: Analyze the samples generated from the forced degradation studies to ensure that all degradation products are well-resolved from the parent this compound peak.

-

Method Validation (as per ICH guidelines):

-

Specificity: Demonstrate that the method can unequivocally assess this compound in the presence of its degradation products.

-

Linearity: Establish a linear relationship between the concentration of this compound and the detector response over a defined range.

-

Accuracy: Determine the closeness of the test results to the true value.

-

Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

-

Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C23H28ClN3O2S | CID 6762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound (84-06-0) for sale [vulcanchem.com]

- 5. Phenothiazines solution complexity - Determination of pKa and solubility-pH profiles exhibiting sub-micellar aggregation at 25 and 37°C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. enamine.net [enamine.net]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. bioassaysys.com [bioassaysys.com]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 11. pharmoutsourcing.com [pharmoutsourcing.com]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biopharminternational.com [biopharminternational.com]

- 14. scribd.com [scribd.com]

- 15. stability-indicating hplc method: Topics by Science.gov [science.gov]

- 16. srrcvr.ac.in [srrcvr.ac.in]

A Technical Overview of Thiopropazate: Molecular Characteristics

This document provides a focused examination of the fundamental molecular properties of Thiopropazate, a phenothiazine derivative. Designed for researchers, scientists, and professionals in drug development, this guide presents the core molecular formula and weight, outlines the methodologies for their determination, and visually represents the compound's key attributes.

Core Molecular Data

This compound is chemically designated as 2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl acetate.[1] Its fundamental molecular properties are summarized below.

| Parameter | Value | Source |

| Molecular Formula | C23H28ClN3O2S | PubChem CID 6762[2] |

| Molecular Weight | 446.01 g/mol | Multiple Sources[1][3][4] |

| IUPAC Name | 2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl acetate | PubChem CID 6762[2] |

| CAS Registry Number | 84-06-0 | Multiple Sources[1][4] |

Experimental Determination Protocols

The determination of a compound's molecular formula and weight is a foundational step in chemical analysis. While specific experimental data for the initial characterization of this compound is rooted in historical literature, the following outlines the standard, contemporary methodologies employed for such tasks.

2.1. Determination of Molecular Formula:

The empirical formula is typically determined first, followed by a molecular weight determination to ascertain the molecular formula.

-

Elemental Analysis: This combustion analysis technique quantifies the percentage composition of individual elements (Carbon, Hydrogen, Nitrogen, etc.) within the compound. The resulting percentages are used to determine the simplest whole-number ratio of atoms, yielding the empirical formula.

-

High-Resolution Mass Spectrometry (HRMS): This is the primary method for determining the molecular formula of an unknown compound. HRMS measures the mass-to-charge ratio (m/z) with extremely high precision (typically to four or five decimal places). This precision allows for the calculation of a unique elemental composition that corresponds to the measured mass, thereby directly providing the molecular formula.

2.2. Determination of Molecular Weight:

-

Mass Spectrometry (MS): This is the most common and accurate method for determining the molecular weight of a compound. In MS, molecules are ionized, and the mass-to-charge ratio of the resulting ions is measured. The peak corresponding to the intact molecule (the molecular ion peak) provides the molecular weight. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are frequently used.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily a structure elucidation technique, the detailed information from ¹H and ¹³C NMR can be used to confirm the molecular formula and thus the molecular weight derived from mass spectrometry.

Logical Relationship of Properties

The following diagram illustrates the hierarchical relationship between the chemical compound and its fundamental molecular properties.

Caption: Hierarchical relationship of this compound's molecular properties.

References

Methodological & Application

Thiopropazate: Research Applications and Protocols

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Thiopropazate is a phenothiazine derivative that has historically been used as an antipsychotic agent. Its primary mechanism of action is the antagonism of dopamine D2 receptors in the central nervous system. While its clinical use has largely been superseded by newer atypical antipsychotics, this compound remains a valuable tool in preclinical research, particularly in studies related to dopaminergic signaling and the pathophysiology of movement disorders.

Primary Research Applications:

-

Dopamine D2 Receptor Antagonism: this compound serves as a potent antagonist at dopamine D2 receptors. This property makes it a useful pharmacological tool for in vitro and in vivo studies aimed at elucidating the role of D2 receptor signaling in various physiological and pathological processes.

-

Model of Tardive Dyskinesia: One of the most significant research applications of this compound is in the study of tardive dyskinesia (TD), a serious side effect of long-term antipsychotic use characterized by involuntary, repetitive body movements. Chronic administration of this compound or other typical antipsychotics to animal models, such as rats, can induce vacuous chewing movements (VCMs), which are considered an analogue of TD in humans. This allows researchers to investigate the underlying mechanisms of TD and to test the efficacy of potential therapeutic interventions.

-

Modulation of Locomotor Activity: As a dopamine D2 receptor antagonist, this compound can modulate locomotor activity. This is a key behavioral endpoint in many preclinical neuroscience studies. By observing the effects of this compound on spontaneous or drug-induced locomotor activity in rodents, researchers can gain insights into the role of the dopaminergic system in motor control.

In Vitro Research Applications: Characterizing D2 Receptor Interaction

Quantitative Data Summary

Due to the limited availability of specific preclinical data for this compound, the following table presents representative quantitative data for a structurally and functionally similar phenothiazine antipsychotic, Chlorpromazine, to illustrate the expected range of activity.

| Assay Type | Parameter | Representative Value (Chlorpromazine) | Receptor Type | Cell Line |

| Radioligand Binding Assay | Ki (nM) | 1.8 | Human Dopamine D2 | CHO-K1 |

| Functional cAMP Assay | IC50 (nM) | 12.5 | Human Dopamine D2 | HEK293 |

Note: The provided values are for Chlorpromazine and should be considered as an estimation of the potential affinity and potency of this compound. Researchers should determine these values experimentally for this compound in their specific assay systems.

Experimental Protocols

1. Dopamine D2 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.

Materials:

-

HEK293 cells stably expressing the human dopamine D2 receptor

-

Cell culture medium and reagents

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl2, 4 mM MgCl2)

-

Radioligand: [3H]-Spiperone (a high-affinity D2 receptor antagonist)

-

Non-specific binding control: Haloperidol (10 µM)

-

This compound stock solution

-

96-well microplates

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation:

-

Culture HEK293-D2R cells to confluency.

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold homogenization buffer and homogenize using a Dounce homogenizer or similar device.

-

Centrifuge the homogenate at 4°C for 20 minutes at 20,000 x g.

-

Discard the supernatant, resuspend the pellet in fresh homogenization buffer, and repeat the centrifugation.

-

Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

50 µL of assay buffer

-

50 µL of [3H]-Spiperone (at a final concentration equal to its Kd)

-

50 µL of either:

-

Assay buffer (for total binding)

-

10 µM Haloperidol (for non-specific binding)

-

Serial dilutions of this compound (for competition)

-

-

50 µL of the prepared cell membranes (containing a predetermined amount of protein)

-

-

-

Incubation:

-

Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Wash the filters three times with ice-cold assay buffer.

-

-

Detection:

-

Place the filter discs into scintillation vials.

-

Add scintillation fluid to each vial and allow to equilibrate.

-

Count the radioactivity in a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]-Spiperone binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-